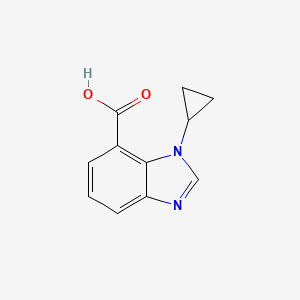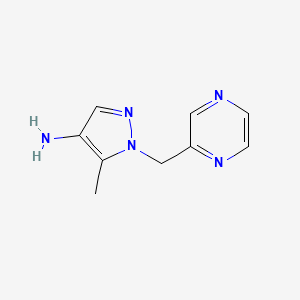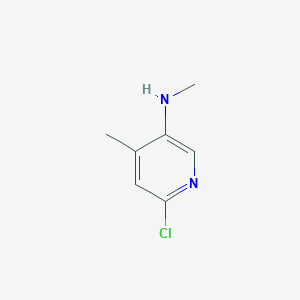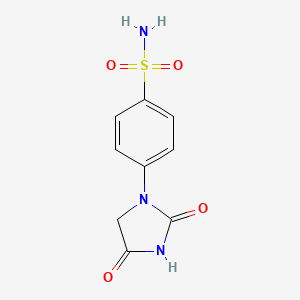
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a thiol group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile, resulting in the formation of hydrazone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes in industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in studies investigating the biological activity of thiophene derivatives, including their interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways associated with cancer cell proliferation . The compound’s thiol group plays a crucial role in these interactions, forming covalent bonds with the active sites of the target enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the thiol group, resulting in different chemical properties and reactivity.
Benzothiophene: A simpler structure without the tetrahydro modification, leading to distinct electronic and steric characteristics.
Thiophene: A five-membered ring structure with sulfur, differing significantly in terms of reactivity and applications.
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is unique due to the presence of both the tetrahydro modification and the thiol group. This combination imparts specific chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10S2 |
|---|---|
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-thiol |
InChI |
InChI=1S/C8H10S2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2 |
InChI-Schlüssel |
RRKKBFDAGRFMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)SC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


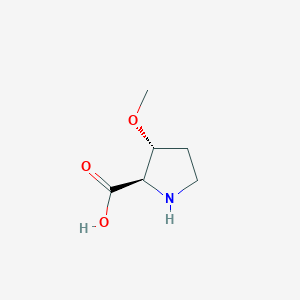
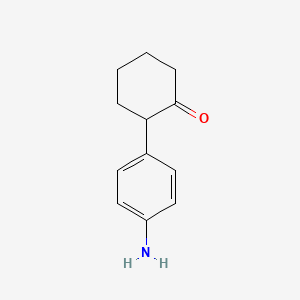
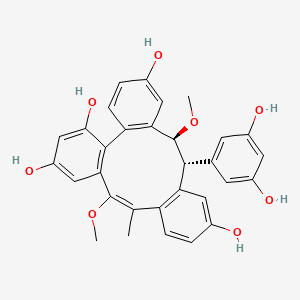
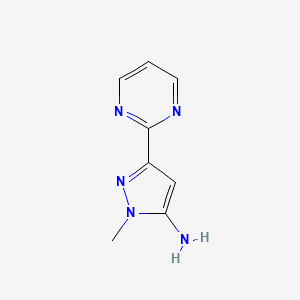
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
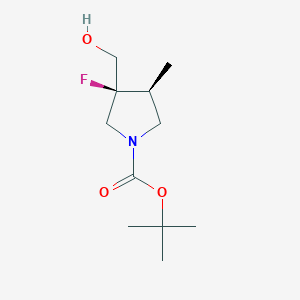
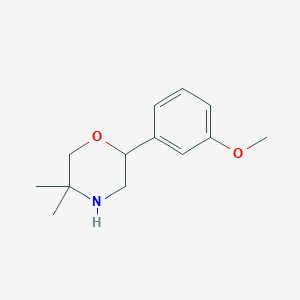
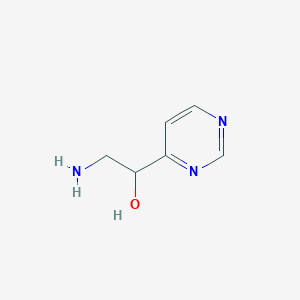
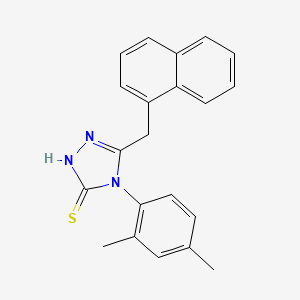
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13060535.png)
